molecular formula C14H18FN3O9S B178896 Emtricitabine-2'-o-glucuronide CAS No. 152128-78-4

Emtricitabine-2'-o-glucuronide

Cat. No. B178896
CAS RN: 152128-78-4
M. Wt: 423.37 g/mol
InChI Key: KLILDKWVMCMYID-ANAKBQEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . It is a cytidine analogue . The drug works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA . Emtricitabine is approximately 86% unmetabolized . Approximately 9% of a dose is metabolized to 3’-sulfoxide diastereomers, 4% to the 2’-O-glucuronide, and a minor amount is converted to 5-fluorocytosine .


Synthesis Analysis

The synthetic approach adopted for emtricitabine involves introduction of the pyrimidine base in the 1,3-oxathiolane ring . There are various processes used in the prior art for the preparation of emtricitabine using different synthetic approaches . Generally, the process involves enzymatic or stereoselective chemical synthesis for the preparation of chiral emtricitabine .


Molecular Structure Analysis

The molecular formula of Emtricitabine-2’-o-glucuronide is C14H18FN3O9S . Its average mass is 423.371 Da and its monoisotopic mass is 423.074768 Da .


Chemical Reactions Analysis

Emtricitabine is converted intracellularly to the active triphosphate form . It undergoes minimal biotransformation via oxidation and glucuronide conjugation .


Physical And Chemical Properties Analysis

The molecular formula of Emtricitabine-2’-o-glucuronide is C14H18FN3O9S . Its average mass is 423.371 Da and its monoisotopic mass is 423.074768 Da .

Scientific Research Applications

  • Pharmacokinetics and Drug Interactions : Emtricitabine is a potent nucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents for HIV treatment. It is extensively eliminated by renal excretion, and its pharmacokinetic profile has been evaluated for potential drug-drug interactions with other nucleoside antivirals (Zong et al., 2007).

  • Hepatitis B Treatment : Emtricitabine has shown clinical activity against hepatitis B virus (HBV). A double-blind study demonstrated significant histologic, virologic, and biochemical improvement in patients with chronic HBV after 48 weeks of emtricitabine treatment (Lim et al., 2006).

  • Management of HIV Infection : Emtricitabine is an effective component of antiretroviral therapy (ART) for HIV infection. It reduces and maintains suppression of viral load in ART-naive adults and is generally well-tolerated (Frampton & Perry, 2005).

  • Antiviral Properties : Emtricitabine's efficacy in combination therapy for antiretroviral-naive patients has been evaluated, showing greater virological efficacy and tolerability compared to stavudine (Saag et al., 2004).

  • Pharmaceutical Analysis and Stability : Analytical techniques have been developed to test emtricitabine in pharmaceutical and biological systems, focusing on its stability and degradation (Shelke et al., 2022).

  • Long-term Safety and Antiviral Activity : A two-year study evaluated the long-term safety and antiviral activity of emtricitabine in patients with chronic hepatitis B infection, demonstrating a potent antiviral response and good tolerance (Gish et al., 2005).

  • Drug Transport and Placental Transfer : Research indicates that multiple drug transporters contribute to the placental transfer of emtricitabine, suggesting its involvement in treatment during pregnancy (Zeng et al., 2019).

Mechanism of Action

Target of Action

Emtricitabine-2’-O-Glucuronide is a metabolite of Emtricitabine , which is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . The primary target of Emtricitabine is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the life cycle of the HIV virus.

Mode of Action

Emtricitabine works by inhibiting HIV reverse transcriptase . It is a cytidine analogue, which means it resembles the natural substrate deoxycytidine 5’-triphosphate . When incorporated into the growing viral DNA chain during replication, it causes premature termination, thereby preventing the transcription of HIV RNA to DNA .

Biochemical Pathways

Emtricitabine is phosphorylated by intracellular kinases to its active metabolite, emtricitabine 5’-triphosphate . This active metabolite then competes with the natural substrate, deoxycytidine 5’-triphosphate, for incorporation into the HIV DNA chain . This results in the inhibition of viral replication .

Pharmacokinetics

Emtricitabine is rapidly absorbed from the gastrointestinal tract, and its oral bioavailability is approximately 93% . It is converted intracellularly to the active triphosphate form and undergoes minimal biotransformation via oxidation and glucuronide conjugation . Emtricitabine is primarily excreted in urine (86% primarily as unchanged drug, 13% as metabolites, 9% of dose as oxidative metabolite; 4% as glucuronide metabolite); feces (14%) . The plasma half-life of Emtricitabine is approximately 10 hours .

Result of Action

The result of Emtricitabine’s action is the inhibition of HIV replication, which effectively reduces and/or maintains suppression of viral load in HIV-infected patients . This leads to a decrease in the amount of HIV in the body, helping the immune system to recover and slowing down or stopping the progression of HIV to AIDS .

Action Environment

The action of Emtricitabine can be influenced by various environmental factors. For instance, renal function can impact the clearance of Emtricitabine, as it is eliminated by both glomerular filtration and active tubular secretion . Furthermore, the efficacy of Emtricitabine can be affected by the presence of resistance mutations in the HIV virus . It’s also worth noting that Emtricitabine’s systemic exposure is unaffected by food, which adds to the convenience of its administration .

Safety and Hazards

Emtricitabine can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis) and liver problems . Severe acute exacerbations of hepatitis B (HBV) have been reported in patients who are coinfected with HIV-1 and HBV and have discontinued emtricitabine . Hepatic function should be monitored closely with both clinical and laboratory follow-up for at least several months in patients who are coinfected with HIV-1 and HBV and discontinue emtricitabine .

Future Directions

Emtricitabine is always used in combination with other HIV medicines . It is also effective against hepatitis B virus infection (HBV), and it may be included as part of an antiretroviral therapy (ART) regimen to treat both HIV and HBV infection in people with HIV/HBV coinfection . In addition to emtricitabine, the ART regimen should include another drug that is active against both HIV and HBV .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)/t5-,6+,7-,8-,9+,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLILDKWVMCMYID-ANAKBQEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438762
Record name Emtricitabine O-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152128-78-4
Record name Emtricitabine-2'-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine O-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMTRICITABINE-2'-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05BWI66K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.